molecular formula C10H17F2N5O B2919410 4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide CAS No. 2101198-64-3

4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2919410
CAS No.: 2101198-64-3
M. Wt: 261.277
InChI Key: MIJLXASMRHWBNX-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole core, followed by subsequent functional group modifications. The difluoroethyl group and the aminoethyl group are then introduced through specific chemical reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Introduction of various substituents on the pyrazole ring.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It might be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the difluoroethyl group and the aminoethyl group attached to the pyrazole ring Similar compounds might include other pyrazole derivatives or compounds with similar functional groups

List of Similar Compounds

  • 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide

  • 2-Amino-N-(2,2-difluoroethyl)acetamide

  • 4-(2-amino-1,1-difluoroethyl)benzoic acid hydrochloride

  • 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one

Properties

IUPAC Name

4-amino-2-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N5O/c1-16(2)4-3-14-10(18)9-7(13)5-15-17(9)6-8(11)12/h5,8H,3-4,6,13H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJLXASMRHWBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=NN1CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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